molecular formula C12H18O3 B14851547 2,3-Diisopropoxyphenol

2,3-Diisopropoxyphenol

Cat. No.: B14851547
M. Wt: 210.27 g/mol
InChI Key: BOOXAARWAVNTTH-UHFFFAOYSA-N
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Description

2,3-Diisopropoxyphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is specifically substituted with two isopropoxy groups at the 2 and 3 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diisopropoxyphenol typically involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Phenol+2Isopropyl AlcoholAcid CatalystThis compound+Water\text{Phenol} + 2 \text{Isopropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Phenol+2Isopropyl AlcoholAcid Catalyst​this compound+Water

The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a fixed-bed reactor with an acid catalyst can also be employed to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diisopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The isopropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2,3-Diisopropoxyphenol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Diisopropoxyphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The isopropoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol:

    2,4-Diisopropylphenol: Studied for its potential antioxidant properties.

    2,3-Dimethoxyphenol: Similar structure with methoxy groups instead of isopropoxy groups.

Uniqueness

2,3-Diisopropoxyphenol is unique due to the specific positioning of the isopropoxy groups, which can influence its chemical reactivity and potential applications. The presence of these groups can enhance its solubility in organic solvents and modulate its biological activity.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2,3-di(propan-2-yloxy)phenol

InChI

InChI=1S/C12H18O3/c1-8(2)14-11-7-5-6-10(13)12(11)15-9(3)4/h5-9,13H,1-4H3

InChI Key

BOOXAARWAVNTTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1OC(C)C)O

Origin of Product

United States

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